![molecular formula C6H5NO2S B038691 (Thieno[2,3-d][1,2]oxazol-3-yl)methanol CAS No. 117366-96-8](/img/structure/B38691.png)
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mecanismo De Acción
The exact mechanism of action of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol is not fully understood. However, it has been shown to inhibit the expression of inflammatory cytokines and has been suggested to act as an antioxidant. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Efectos Bioquímicos Y Fisiológicos
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, it has been shown to reduce inflammation and has been suggested to have potential in the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of the tumor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol is its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, which can be useful in the development of new drugs. Additionally, it has been shown to have potential in the treatment of neurological disorders.
However, there are also limitations to the use of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol in lab experiments. One of the limitations is its toxicity, which can be a concern when using it in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for the study of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol. One area of research could be the development of new drugs based on its anti-inflammatory and anti-tumor properties. Additionally, further research could be conducted to better understand its mechanism of action and how it can be used in the treatment of neurological disorders. Furthermore, studies could be conducted to determine the optimal dosage and administration of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol in order to maximize its therapeutic potential.
Conclusion:
In conclusion, (Thieno[2,3-d][1,2]oxazol-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Further research is needed to fully understand its potential as a therapeutic agent and to determine the optimal dosage and administration for its use.
Métodos De Síntesis
The synthesis of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol has been reported using various methods. One of the most commonly used methods involves the reaction of 2-thiophenecarboxaldehyde and ethyl oxalate in the presence of sodium methoxide. The resulting product is then treated with hydrochloric acid to obtain (Thieno[2,3-d][1,2]oxazol-3-yl)methanol.
Aplicaciones Científicas De Investigación
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties and has been used in the development of new drugs. Additionally, it has been used in the study of the nervous system and has been shown to have potential in the treatment of neurological disorders.
Propiedades
Número CAS |
117366-96-8 |
|---|---|
Nombre del producto |
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol |
Fórmula molecular |
C6H5NO2S |
Peso molecular |
155.18 g/mol |
Nombre IUPAC |
thieno[2,3-d][1,2]oxazol-3-ylmethanol |
InChI |
InChI=1S/C6H5NO2S/c8-3-4-6-5(9-7-4)1-2-10-6/h1-2,8H,3H2 |
Clave InChI |
QELIEOAPNDUXRD-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C1ON=C2CO |
SMILES canónico |
C1=CSC2=C1ON=C2CO |
Sinónimos |
Thieno[2,3-d]isoxazole-3-methanol (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



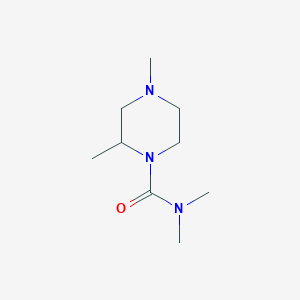
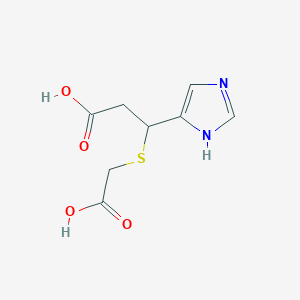
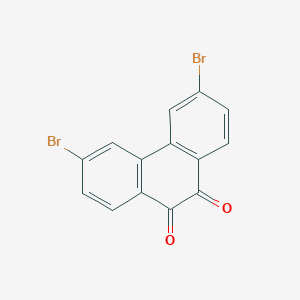
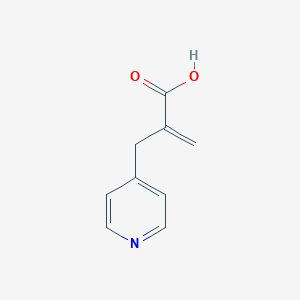
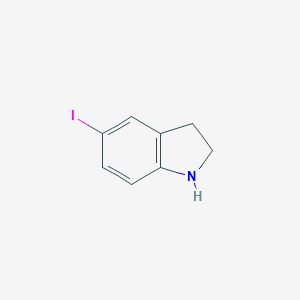
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
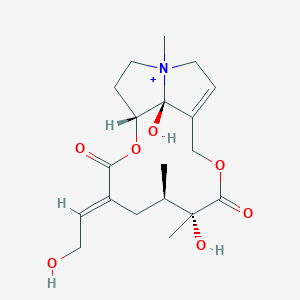
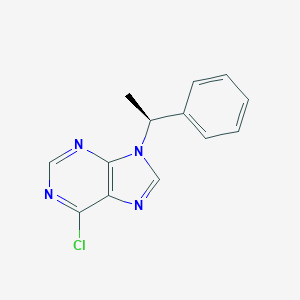
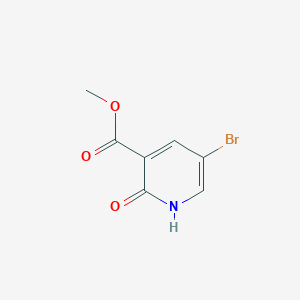


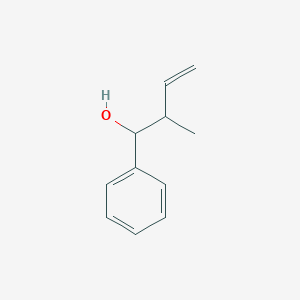
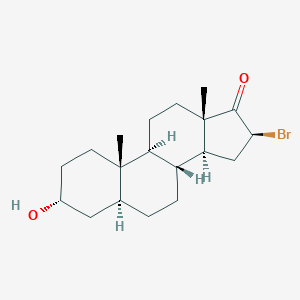
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)